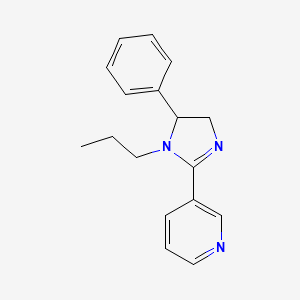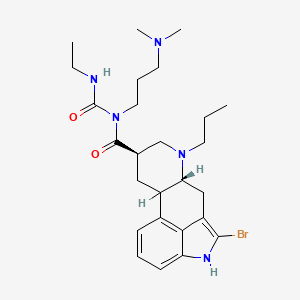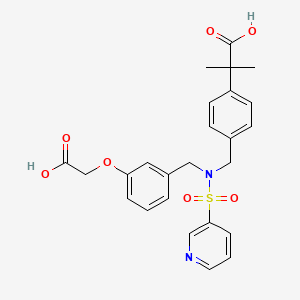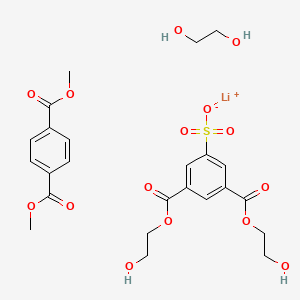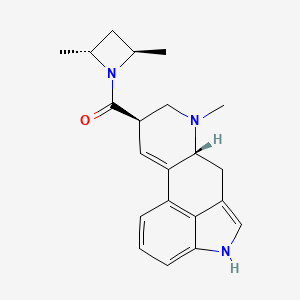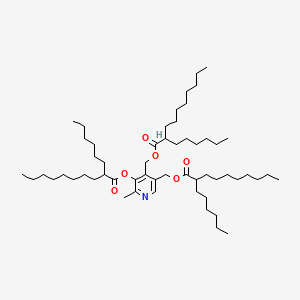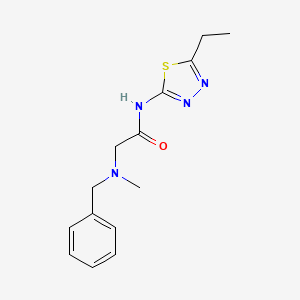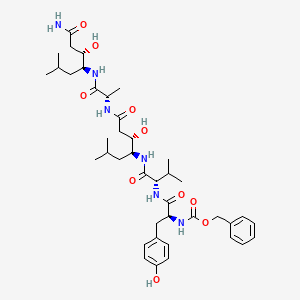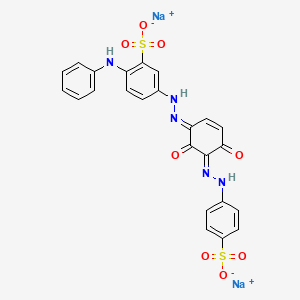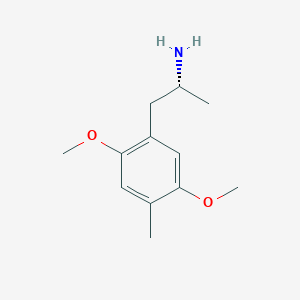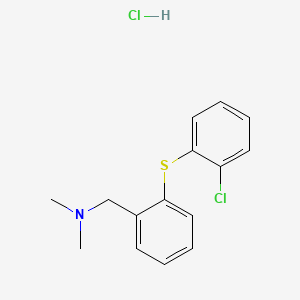
Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C15H18ClNS. It is a derivative of benzenemethanamine, characterized by the presence of a 2-chlorophenylthio group and N,N-dimethyl substitution. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride typically involves the reaction of benzenemethanamine with 2-chlorophenylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-chlorophenylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of benzenemethanamine.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanamine, 2-chloro-α-(2-chlorophenyl)-, hydrochloride
- 2-Fluorodeschloroketamine
Uniqueness
Benzenemethanamine, 2-((2-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
139009-30-6 |
|---|---|
Molekularformel |
C15H17Cl2NS |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
1-[2-(2-chlorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H16ClNS.ClH/c1-17(2)11-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;/h3-10H,11H2,1-2H3;1H |
InChI-Schlüssel |
LNVPSDWOZGPKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



